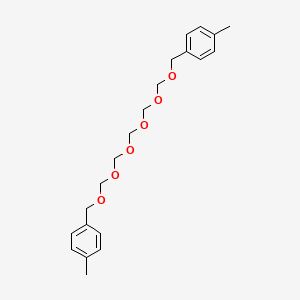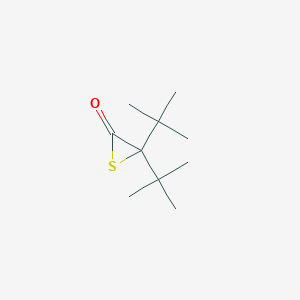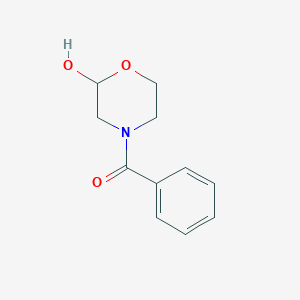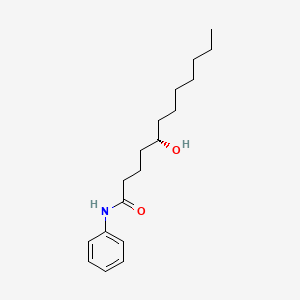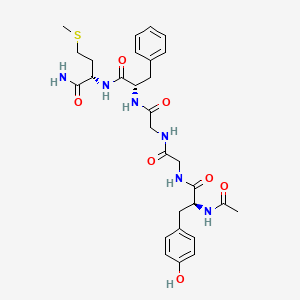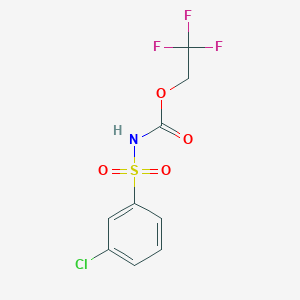
Methyl di-1H-pyrrol-1-ylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl di-1H-pyrrol-1-ylphosphinite is an organophosphorus compound that features a pyrrole ring bonded to a phosphinite group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl di-1H-pyrrol-1-ylphosphinite typically involves the reaction of pyrrole with a phosphorus-containing reagent. One common method is the reaction of pyrrole with methyl dichlorophosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Pyrrole+Methyl dichlorophosphine→Methyl di-1H-pyrrol-1-ylphosphinite+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl di-1H-pyrrol-1-ylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphinite group can undergo nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in complex formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphinite group.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphinites.
Coordination: Metal-phosphinite complexes.
Scientific Research Applications
Methyl di-1H-pyrrol-1-ylphosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl di-1H-pyrrol-1-ylphosphinite involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphinite group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic transformations. The pyrrole ring can also engage in π-π interactions, enhancing the compound’s binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Phosphinite: Compounds containing the P(OR)2 group, where R is an alkyl or aryl group.
Phosphine Oxides: Oxidized derivatives of phosphines with the P=O functional group.
Uniqueness
Methyl di-1H-pyrrol-1-ylphosphinite is unique due to the combination of a pyrrole ring and a phosphinite group, which imparts distinct electronic and steric properties
Properties
CAS No. |
63623-69-8 |
|---|---|
Molecular Formula |
C9H11N2OP |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
methoxy-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C9H11N2OP/c1-12-13(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H,1H3 |
InChI Key |
ZKXYCYATKLONAP-UHFFFAOYSA-N |
Canonical SMILES |
COP(N1C=CC=C1)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


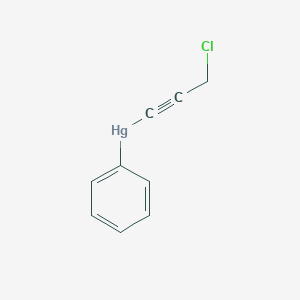

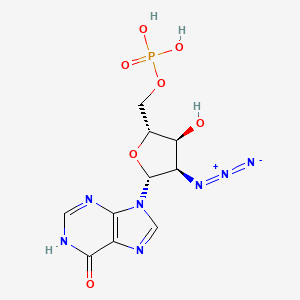
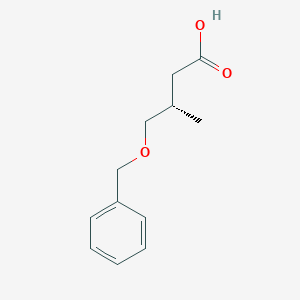
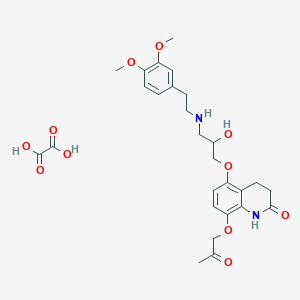
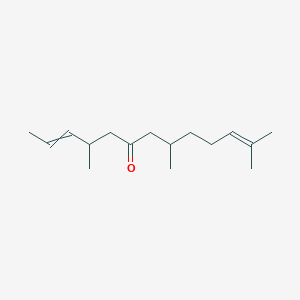
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
